beta-D-mannofuranose

概要

説明

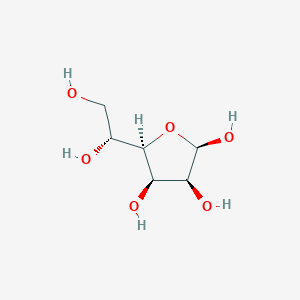

Beta-D-mannofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of mannose, meaning it has a five-membered ring structure. This compound is a stereoisomer of mannose, specifically the beta anomer, where the hydroxyl group at the anomeric carbon is in the equatorial position. This compound is an important carbohydrate in various biological processes and has significant applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-mannofuranose can be synthesized from D-mannose through a series of chemical reactions. One common method involves the protection of hydroxyl groups followed by selective deprotection and cyclization to form the furanose ring. For example, D-mannose can be converted to 2,3:5,6-di-O-isopropylidene-D-mannofuranose using acetone and an acid catalyst. Subsequent deprotection yields this compound .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as mannosidases can catalyze the hydrolysis of mannose-containing polysaccharides to produce this compound. These methods are preferred for large-scale production due to their mild reaction conditions and high yields .

化学反応の分析

Types of Reactions: Beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form mannuronic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride to produce mannitol.

Substitution: Substitution reactions often involve the use of protecting groups to selectively modify hydroxyl groups.

Major Products Formed:

Oxidation: Mannuronic acid

Reduction: Mannitol

Substitution: Various protected derivatives of this compound.

科学的研究の応用

Biochemical Applications

1.1 Glycoconjugate Synthesis

Beta-D-mannofuranose is frequently used in the synthesis of glycoconjugates, which are crucial for studying cellular interactions and signaling pathways. For instance, novel cinchonidine glycoconjugates have been synthesized using this compound as a glycosyl donor. These compounds showed promising results in inhibiting plasmepsin, an enzyme involved in malaria pathogenesis, highlighting the potential of this compound derivatives in drug development against malaria .

1.2 Metabolic Studies

Research has indicated that this compound plays a role in metabolic profiling, particularly concerning glucose metabolism. In studies involving high-fat diet-fed mice, the administration of fermented blackberries influenced glucose and mannose metabolism within liver tissues, suggesting that this compound may have implications for metabolic disorders and obesity management .

Pharmaceutical Applications

2.1 Antimicrobial Agents

this compound derivatives have been explored for their antimicrobial properties. For example, modifications of mannofuranose have been investigated for their ability to inhibit bacterial growth, making them candidates for new antibiotic therapies.

2.2 Drug Delivery Systems

The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, particularly in cancer therapy where precision is critical.

Material Science Applications

3.1 Biodegradable Polymers

this compound is being studied for its potential in creating biodegradable polymers. Research has shown that polysaccharides derived from mannofuranose can be processed into films and coatings that are environmentally friendly and suitable for packaging applications .

3.2 Nanotechnology

In nanotechnology, this compound has been incorporated into nanocarriers for targeted drug delivery. These nanocarriers can improve the therapeutic efficacy of drugs by enhancing their solubility and stability while minimizing side effects.

Case Studies

作用機序

The mechanism of action of beta-D-mannofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in glycosylation processes, this compound acts as a donor substrate for glycosyltransferases, which transfer mannose residues to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .

類似化合物との比較

Alpha-D-mannofuranose: Another anomer of mannose with the hydroxyl group at the anomeric carbon in the axial position.

Beta-D-glucofuranose: A stereoisomer of glucose with a similar furanose ring structure.

Beta-D-galactofuranose: A stereoisomer of galactose with a furanose ring structure.

Uniqueness: this compound is unique due to its specific configuration and its role in biological processes. Its beta configuration at the anomeric carbon and its furanose ring structure distinguish it from other mannose isomers and similar compounds. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with other isomers .

生物活性

Beta-D-mannofuranose (β-D-mannofuranose) is a sugar molecule that plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on cell differentiation, antimicrobial properties, and interactions with other biomolecules.

Structure and Properties

This compound is a furanose form of D-mannose, characterized by its five-membered ring structure. It is a monosaccharide that can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules. Its unique structure allows it to interact with specific receptors on cell surfaces, influencing various biological pathways.

1. Cell Differentiation

Research has demonstrated that β-D-mannofuranose can induce erythroid differentiation in certain cell lines. A study evaluated the effects of various esters of β-D-mannofuranose on K562 cells, a human leukemia cell line. The findings indicated that specific derivatives of β-D-mannofuranose promoted erythroid differentiation, suggesting potential applications in hematopoietic therapies .

2. Antimicrobial Properties

β-D-mannofuranose exhibits notable antimicrobial activity against various pathogens. A study synthesized unnatural gallotannins derived from mannose and tested their efficacy against multiple bacterial strains, including Staphylococcus aureus. The results showed that these compounds effectively inhibited bacterial growth and biofilm formation, highlighting the potential of β-D-mannofuranose derivatives as antimicrobial agents .

3. Interaction with Proteins

The biological activity of β-D-mannofuranose is also influenced by its interaction with proteins. For instance, it has been shown to interact with lectins, which are proteins that bind carbohydrates. This interaction can modulate immune responses and influence cellular signaling pathways. The binding affinity and specificity of β-D-mannofuranose to various lectins have been quantified through binding assays, providing insights into its role in immunological processes .

Case Study 1: Erythroid Differentiation Induction

In a controlled laboratory setting, researchers treated K562 cells with different concentrations of β-D-mannofuranose esters. The results indicated a dose-dependent increase in hemoglobin synthesis, which is a marker of erythroid differentiation. Flow cytometry analysis confirmed the upregulation of specific surface markers associated with erythroid lineage commitment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of β-D-mannofuranose derivatives against S. aureus. The researchers employed disk diffusion methods to assess the inhibition zones around disks infused with mannofuranose derivatives. The results demonstrated significant antibacterial activity compared to control groups, suggesting that these compounds could be developed into effective therapeutic agents for treating bacterial infections.

Data Tables

特性

IUPAC Name |

(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40550-49-0 | |

| Record name | beta-D-Mannofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-MANNOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。